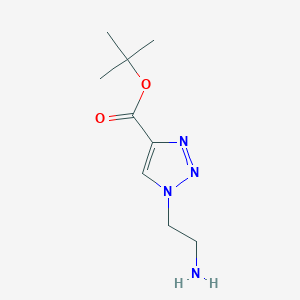

Tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate

Description

Tert-butyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a tert-butyl ester group at position 4 and a 2-aminoethyl substituent at position 1 of the triazole ring (CAS: 1613134-38-5; molecular formula: C₁₁H₁₈N₄O₄; molecular weight: 270.29 g/mol) . Its synthesis typically involves copper(I)-catalyzed 1,3-dipolar cycloaddition between terminal alkynes and azides, followed by purification via column chromatography .

Properties

Molecular Formula |

C9H16N4O2 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

tert-butyl 1-(2-aminoethyl)triazole-4-carboxylate |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)7-6-13(5-4-10)12-11-7/h6H,4-5,10H2,1-3H3 |

InChI Key |

GPZVXILPNISSMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN(N=N1)CCN |

Origin of Product |

United States |

Preparation Methods

Preparation of the Azido Precursor

The aminoethyl moiety is first protected with a tert-butyl carbamate group to prevent side reactions during cycloaddition. The azide is introduced by substitution of a suitable leaving group (e.g., bromide) with sodium azide in a polar aprotic solvent such as N,N-dimethylformamide (DMF). This step is typically conducted at mild temperatures (25–35 °C) over 8–10 hours.

$$

\text{tert-butyl bromide derivative} + \text{NaN}_3 \xrightarrow[\text{DMF}]{25-35^\circ C, 8-10h} \text{tert-butyl azidoethyl carbamate}

$$

This method is supported by patent CN109456275A, which describes the preparation of tert-butyl nitrine intermediates under similar conditions with sodium azide and tert-butyl bromide in polar solvents like DMF or tetrahydrofuran (THF).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core step is the CuAAC reaction between the azido-protected aminoethyl compound and an alkyne bearing a carboxylate or ester group, such as methyl propiolate or propioloyl derivatives.

- Catalyst: CuI (10 mol%) or Cu(II) sulfate pentahydrate with sodium ascorbate as reducing agent.

- Base: Organic bases like triethylamine, pyridine, or N,N-diisopropylethylamine (DIPEA).

- Solvent: DMF or a mixture of water and DMF.

- Temperature: 0 °C to room temperature.

- Time: 5 minutes to 1 hour, depending on scale and conditions.

A one-pot synthesis using tert-butyl 4-propioloylpiperazine-1-carboxylate and aryl/alkyl azides in the presence of CuI (10 mol%), DIPEA (1.5 eq) in DMF at 0 °C for 5 minutes produced tert-butyl-1H-1,2,3-triazole derivatives in 90–97% isolated yields and >95% purity.

Flow chemistry adaptation: A continuous flow system using copper(II) sulfate pentahydrate and sodium ascorbate in DMF at 120 °C for 1 hour with methyl propiolate and azido-protected aminoethyl carbamate afforded the methyl ester of the triazole product in 75% isolated yield after purification.

Post-Cycloaddition Modifications

Depending on the target compound, further steps may include:

- Deprotection of the Boc group under acidic conditions.

- Conversion of ester to acid or amide derivatives.

- Introduction of additional substituents on the triazole ring.

For example, treatment of the triazole intermediate with methanesulfonic acid and tert-butyl dimethyl silyl triflate at 50–60 °C for 6–10 hours followed by purification yields the final 1H-1,2,3-triazole derivatives in 80–86% yield.

Comparative Data Table of Preparation Conditions

Mechanistic and Practical Considerations

- The azide substitution step must be carefully controlled to avoid side reactions and ensure complete conversion.

- CuAAC is highly regioselective, producing predominantly 1,4-disubstituted 1,2,3-triazoles.

- Use of copper(I) iodide or in situ reduction of copper(II) salts ensures catalytic efficiency.

- Organic bases facilitate the reaction by neutralizing acids formed and stabilizing copper species.

- Flow chemistry offers advantages in scalability, reproducibility, and safety for azide and alkyne handling.

- Post-cycloaddition modifications allow fine-tuning of the compound’s properties for biological applications.

Summary of Research Findings

- The preparation of tert-butyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is well-established through copper-catalyzed azide-alkyne cycloaddition routes.

- High yields (75–97%) and purities (>95%) are achievable using optimized conditions.

- Flow chemistry methods provide scalable and efficient synthesis options.

- The compound and its analogs have been explored for biological activities, including as potential GLP-1 receptor agonists and enzyme inhibitors, underscoring the importance of reliable synthetic access.

- Diverse solvents and catalysts have been employed, with DMF and CuI being common choices.

- Acidic post-treatment steps enable further functionalization and purification.

This comprehensive analysis integrates patent literature, peer-reviewed articles, and synthetic protocols to provide a professional and authoritative overview of the preparation methods for this compound. The data reflects a consensus on efficient synthetic routes emphasizing azide substitution, CuAAC cycloaddition, and subsequent modifications under controlled conditions.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Conditions :

-

Reagents : LiOH in MeOH/THF/H₂O (1:2:1)

-

Temperature : Room temperature

-

Outcome : Formation of 5-aryl-2H-1,2,3-triazole-4-carboxylic acid .

Amide Coupling Reactions

The carboxylic acid (post-hydrolysis) or activated ester derivatives participate in amide bond formation with amines, enabling structural diversification.

Conditions :

-

Reagents : HOBt (hydroxybenzotriazole) and EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF

-

Substrates : Arylamines, N'-hydroxybenzimidamides, or tert-butyl (2-aminoethyl)carbamate

-

Outcome : Synthesis of 4-carboxamide-5-aryl-2H-1,2,3-triazole derivatives .

Example :

Coupling with tert-butyl (2-aminoethyl)carbamate produces N-(2-aminoethyl)-5-aryl-2H-1,2,3-triazole-4-carboxamide, a precursor for sulfamide derivatives .

Sulfonylation of the Aminoethyl Group

The primary amine on the aminoethyl side chain reacts with sulfonyl chlorides to form sulfonamides, enhancing biological activity.

Conditions :

-

Reagents : tert-Butyl chlorosulfonylcarbamate

-

Steps :

| Reaction Parameter | Value |

|---|---|

| Key Intermediate | N-(2-Aminoethyl)-5-aryl-2H-1,2,3-triazole-4-carboxamide |

| Application | IDO1 enzyme inhibitors for cancer immunotherapy |

Nucleophilic Substitution

The aminoethyl group undergoes alkylation or acylation, enabling further functionalization.

Conditions :

-

Alkylation : Reaction with alkyl halides in polar aprotic solvents (e.g., DMF, THF).

-

Acylation : Use of acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine).

Example :

Acylation with acetyl chloride produces N-acetyl derivatives, which are studied for enhanced metabolic stability.

Reductive Transformations

Selective reduction of the triazole ring or ester groups has been explored, though limited data exists for this specific compound.

Insight from Analogous Compounds :

-

NaBH₄ reduces ketones adjacent to triazole rings without affecting esters .

-

LiAlH₄ may reduce esters to alcohols, but this is substrate-dependent.

Decarboxylation

Post-hydrolysis, the carboxylic acid derivative can undergo decarboxylation under thermal or acidic conditions.

Conditions :

-

Thermal : Heating at 150–200°C in inert atmosphere.

-

Acidic : H₂SO₄ or HCl in refluxing toluene.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Protein Labeling: It can be used in the labeling of proteins for various analytical techniques.

Medicine

Drug Development:

Diagnostics: It can be used in diagnostic assays due to its ability to bind to specific biomolecules.

Industry

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity. The aminoethyl group can form hydrogen bonds with target molecules, enhancing binding affinity. The carboxylate group can participate in ionic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below highlights key structural analogues and their distinguishing features:

Key Research Findings

Pharmacological Activity

- Substituents at C5 significantly influence bioactivity. For example, trifluoromethyl or pyridinyl groups enhance antiproliferative effects in lung cancer models, while bulkier groups (e.g., norbornane) shift activity to kidney cancer lines .

- The 2-fluorobenzyl group in Rufinamide derivatives improves blood-brain barrier penetration, a critical factor in anticonvulsant efficacy .

Solubility and Stability

- The tert-butyl ester in the target compound increases lipophilicity (logP ~1.5) compared to carboxylic acid derivatives (logP ~0.2), affecting drug delivery applications .

- Methyl or ethyl esters (e.g., ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate ) exhibit faster hydrolysis rates under physiological conditions, limiting their utility in sustained-release formulations .

Biological Activity

Tert-butyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C10H16N4O4

- Molecular Weight : 256.26 g/mol

- CAS Number : 1211504-22-1

The structure includes a triazole ring, which is known for its ability to participate in various biochemical interactions, making it a valuable scaffold in drug design.

Interaction with Biological Targets

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways. For instance, it can interact with kinases that are crucial for cellular proliferation and differentiation .

- Antioxidant Properties : Studies indicate that this compound may possess antioxidant capabilities, potentially protecting cells from oxidative stress .

Cellular Effects

The compound influences various cellular processes:

- Cell Proliferation and Apoptosis : It has been observed to induce apoptosis in certain cancer cell lines, as evidenced by morphological changes such as membrane blebbing and chromatin condensation .

- Impact on Signaling Pathways : The modulation of pathways such as MAPK/ERK has been noted, which is essential for regulating cell growth and survival .

Comparative Analysis with Similar Compounds

A comparison with other triazole derivatives reveals the unique properties of this compound:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| Tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate | Structure | Enzyme inhibition; Anticancer properties |

| 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid | Structure | Antioxidant; Cross-linking agent |

| 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride | Structure | Antimicrobial; Potential drug delivery applications |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

- A study demonstrated that this compound exhibited significant cytotoxic effects against leukemia cell lines, comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

Another area of investigation has focused on the antimicrobial efficacy of this compound. Research indicates that it possesses notable activity against various bacterial strains, suggesting potential applications in treating infections .

Q & A

Basic: What are the standard synthetic routes for preparing Tert-butyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate?

The synthesis typically involves multi-step strategies, including click chemistry for triazole ring formation and protecting group chemistry for amine functionalities. A common approach starts with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by tert-butyloxycarbonyl (Boc) protection of the amine group. For example, analogous compounds with tert-butyl and triazole motifs are synthesized via sequential reactions: (1) cyclopropylamine and thiocyanate condensation to form a triazole intermediate, and (2) Boc protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and triazole protons (δ ~7.5–8.5 ppm).

- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Data interpretation should cross-reference computational predictions (e.g., PubChem entries) and crystallographic data from analogous compounds .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Optimization strategies include:

- Catalyst Screening : Testing Cu(I) sources (e.g., CuBr vs. CuI) and ligands (e.g., TBTA) to enhance CuAAC efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) often improve triazole formation, while dichloromethane is preferred for Boc protection.

- Temperature Control : Lower temperatures (0–5°C) during Boc protection minimize side reactions.

- Purification : Use of silica gel chromatography or recrystallization to isolate high-purity products. Comparative studies on analogous compounds suggest yields can improve by 20–30% with optimized protocols .

Advanced: How should researchers address contradictory stability data under varying pH conditions?

Contradictions in stability studies (e.g., decomposition at pH <3 vs. pH >10) require:

- Controlled Replicates : Conducting experiments in triplicate under standardized buffer systems (e.g., phosphate for neutral, citrate for acidic).

- Real-Time Monitoring : Using HPLC or UV-Vis spectroscopy to track degradation kinetics.

- Statistical Analysis : Applying ANOVA or regression models to identify significant variables (e.g., ionic strength, temperature).

Environmental fate studies (e.g., INCHEMBIOL project methodologies) provide frameworks for systematic stability assessments .

Basic: What are the primary research applications of this compound?

It serves as:

- Medicinal Chemistry Intermediate : For designing kinase inhibitors or antimicrobial agents due to its triazole and amine motifs.

- Peptide Mimetics : The Boc-protected amine enables incorporation into peptide chains via solid-phase synthesis.

- Coordination Chemistry : The triazole ring can act as a ligand for transition metals (e.g., Cu, Ru) in catalytic systems.

Similar compounds are documented in PubChem for anti-inflammatory and anticancer drug discovery .

Advanced: What computational methods aid in predicting this compound’s reactivity?

- DFT Calculations : To model electron density distributions, HOMO-LUMO gaps, and reaction transition states (e.g., nucleophilic acyl substitution during Boc deprotection).

- Molecular Dynamics (MD) Simulations : For studying solvation effects and conformational stability.

- QSAR Models : Correlating structural features (e.g., logP, polar surface area) with biological activity.

Tools like Gaussian or CC-DPS’s quantum chemistry platforms are recommended for these analyses .

Basic: How is the tert-butyl group’s steric bulk managed during synthetic steps?

Strategies include:

- Deprotection Timing : Retaining the Boc group until final steps to avoid steric hindrance in earlier reactions.

- Solvent Choice : Using low-polarity solvents (e.g., toluene) to reduce steric crowding in transition states.

- Catalyst Design : Employing bulky ligands (e.g., phosphines) to mitigate steric clashes in metal-catalyzed steps.

Case studies on tert-butyl piperazine derivatives highlight these approaches .

Advanced: How can researchers validate the compound’s purity for biological assays?

- HPLC-MS : Using C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities <0.1%.

- Elemental Analysis : Confirming C, H, N, S content within ±0.4% of theoretical values.

- Chiral Purity : If applicable, chiral HPLC or optical rotation measurements to ensure enantiomeric excess >98%.

Methodologies from regulated pharmaceutical analyses (e.g., Calbiochem monographs) provide validation frameworks .

Basic: What safety precautions are essential when handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods due to potential amine volatility.

- Spill Management : Neutralize with citric acid (for amines) and adsorb with vermiculite.

Safety data sheets for analogous tert-butyl compounds recommend these protocols .

Advanced: What experimental designs are optimal for studying its environmental impact?

Adopt methodologies from long-term ecological projects (e.g., INCHEMBIOL):

- Abiotic/Biotic Compartment Analysis : Measure distribution in soil, water, and model organisms (e.g., Daphnia magna).

- Degradation Pathways : Use LC-QTOF-MS to identify transformation products under UV light or microbial action.

- Ecotoxicity Assays : Algal growth inhibition or zebrafish embryo tests to assess acute/chronic toxicity.

These approaches align with OECD guidelines for chemical risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.